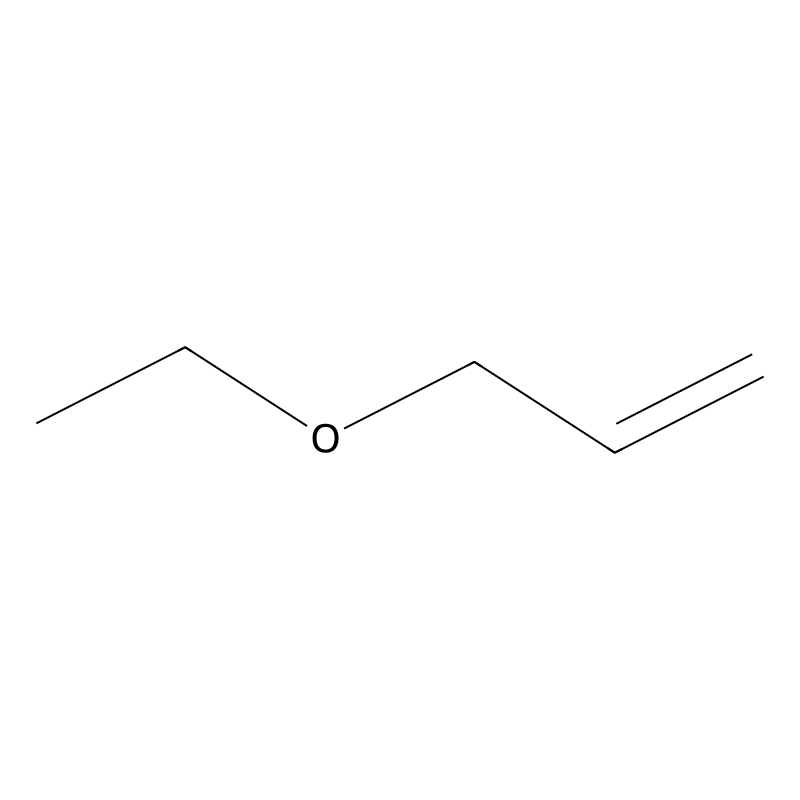Allyl ethyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Conformational Preferences Study
Scientific Field: Chemical Physics
Application Summary: The conformational energy landscapes of Allyl ethyl ether (AEE) were investigated.
Methods of Application: Fourier transform microwave spectroscopy in the frequency range of 5–23 GHz aided by density functional theory B3LYP-D3 (BJ)/aug-cc-pVTZ calculations were used.
Ether Synthesis
Scientific Field: Organic Chemistry
Methods of Application: A good number of homogeneous Bronsted acids and Lewis acid based transition metals have also been reported as catalysts in the etherification of alcohols.
Production of Fine Chemicals
Scientific Field: Chemical Engineering
Application Summary: Etherification using allyl alcohol to produce allyl ether via dehydration is a fundamental technique for producing fine chemicals.
Hydrogen Abstraction Reactions Study
Scientific Field: Physical Chemistry
Methods of Application: The influence of solvents effect was clarified by exploring the hydrogen abstraction reaction in different solvents (methanol, water and DMSO) by quantum chemistry for geometry and energy.
Results: The findings were combined with the distortion model and transition state theory.
Allyl–Allyl Cross-Coupling in Natural Product Synthesis
Ether Synthesis in Aqueous Micellar Solution
Scientific Field: Green Chemistry
Application Summary: Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical and environmentally friendly.
Allyl ethyl ether is an organic compound with the molecular formula C₅H₁₀O. It is a colorless liquid known for its distinctive odor and is classified as an ether due to the presence of an ether functional group (R-O-R'). Specifically, it consists of an allyl group (C₃H₅) attached to an ethyl group (C₂H₅) through an oxygen atom. The compound is also referred to as cis-1-Propenyl ethyl ether and has a CAS number of 557-31-3. Allyl ethyl ether is highly flammable and poses significant risks, including the formation of explosive peroxides during storage, necessitating stringent safety measures when handled .
Allyl ethyl ether is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:
- Acidic Cleavage: Strong acids can cleave the C–O bond in allyl ethyl ether, leading to the formation of alcohols and halides. The mechanism of cleavage can be either S_N1 or S_N2, depending on the structure of the substituents attached to the ether .
- Claisen Rearrangement: Under thermal conditions, allyl ethyl ether can undergo Claisen rearrangement, resulting in the formation of β-aryl allyl ethers. This reaction involves a concerted mechanism where a C-C bond forms simultaneously with the breaking of the C-O bond .
- Hydroxylation and Periodate Scission: Allyl ethyl ether can be hydroxylated followed by periodate scission, leading to various products depending on the reaction conditions .
Allyl ethyl ether can be synthesized through several methods:
- Etherification Reaction: The most common method involves reacting allyl bromide with ethanol in the presence of a base such as sodium hydroxide. This nucleophilic substitution results in the formation of allyl ethyl ether:
- Dehydration of Alcohols: Another approach involves dehydrating a mixture of allylic alcohols and ethanol under acidic conditions, promoting ether formation through elimination reactions.
- Catalytic Methods: Recent advancements include using palladium-catalyzed reactions for selective deprotection or synthesis involving allylic ethers .
Allyl ethyl ether finds utility in various fields:
- Chemical Synthesis: It serves as a reagent or intermediate in organic synthesis for producing more complex molecules.
- Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.
- Industrial Uses: Allyl ethyl ether is used in manufacturing other chemicals and as a solvent in various chemical processes .
Research indicates that allyl ethyl ether may interact with strong oxidizing agents, leading to violent reactions. It can also form salts with strong acids and addition complexes with Lewis acids. These interactions underscore the importance of handling this compound under controlled conditions to prevent hazardous incidents .
Allyl ethyl ether shares structural similarities with several other compounds, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl vinyl ether | C₄H₈O | Vinyl group allows for different reactivity |
| Allyl methyl ether | C₄H₈O | Methyl group provides different steric effects |
| Propylene glycol monoallyl ether | C₈H₁₈O₂ | Contains additional hydroxyl groups for reactivity |
Uniqueness of Allyl Ethyl Ether:
- The presence of both allylic and ethylic components allows for unique reactivity patterns not found in simpler ethers.
- Its ability to undergo Claisen rearrangement sets it apart from many other ethers that do not participate in such transformations.
Physical Description
XLogP3
Boiling Point
Flash Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant








